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(Z)-2-Ethylidenebenzofuran-3(2H)-one

Cat. No.: B15209611
M. Wt: 160.17 g/mol
InChI Key: RRDVOZXDENYOFP-WAPJZHGLSA-N
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Description

Contextualization within Benzofuranone Chemistry and Related Heterocycles

Benzofuranone derivatives are a significant class of organic compounds found in both natural products and synthetic molecules. wikipedia.org The core structure, often referred to as coumaranone, consists of a bicyclic system where a benzene (B151609) ring is fused to a five-membered lactone ring. wikipedia.org (Z)-2-Ethylidenebenzofuran-3(2H)-one is a member of a subgroup known as aurones, which are isomers of flavones and are noted for their characteristic yellow color in many flowering plants. researchgate.net While the most studied aurones are 2-benzylidenebenzofuran-3(2H)-ones, the ethylidene analogue represents a variation with a smaller alkylidene substituent. researchgate.net The chemistry of benzofuranones is rich and diverse, encompassing a wide range of synthetic methodologies and biological applications. wikipedia.org

Significance of the Benzofuranone Core in Organic Synthesis and Medicinal Chemistry

The benzofuranone core is a privileged scaffold in both organic synthesis and medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Molecules containing this framework have demonstrated a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, and antitumor properties. mdpi.com For instance, the natural product griseofulvin, which contains a spiro-benzofuranone structure, is a well-known antifungal agent. wikipedia.org

In organic synthesis, benzofuran-3(2H)-one serves as a versatile starting material for the construction of more complex heterocyclic systems. fishersci.ca Its condensation with aldehydes and ketones is a common strategy to produce a variety of substituted derivatives with potential therapeutic applications. fishersci.ca The reactivity of the methylene (B1212753) group at the C2 position allows for various chemical transformations, making it a valuable building block for combinatorial chemistry and drug discovery programs. fishersci.ca

Unique Structural Features and Isomeric Considerations of this compound

The defining structural feature of this compound is the exocyclic double bond with a specific (Z)-configuration. This geometric isomerism plays a critical role in determining the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The (Z)-isomer is generally considered to be the more thermodynamically stable form compared to the (E)-isomer.

The ethylidene group, being smaller than the benzylidene group found in many aurones, may influence the compound's steric and electronic properties. This could affect its reactivity, solubility, and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the stereochemistry and characterizing the molecule. While specific detailed research findings for this compound are not extensively documented in publicly available literature, data from closely related compounds provide valuable insights into its expected properties.

Table 1: General Physicochemical Properties of Benzofuranone Derivatives

PropertyDescription
Molecular FormulaC₁₀H₈O₂
Molecular Weight160.17 g/mol
AppearanceExpected to be a crystalline solid
SolubilityLikely soluble in organic solvents like DMSO, chloroform, and ethyl acetate (B1210297)

Table 2: Expected Spectroscopic Data for this compound (based on analogues)

Spectroscopic TechniqueExpected Features
¹H NMRSignals corresponding to the aromatic protons of the benzofuranone core, a quartet and a doublet for the ethylidene group protons. The chemical shift of the vinylic proton is crucial for confirming the (Z)-stereochemistry.
¹³C NMRResonances for the carbonyl carbon, the carbons of the aromatic ring, the furanone ring, and the ethylidene group.
IR SpectroscopyA characteristic absorption band for the α,β-unsaturated carbonyl group (C=O) around 1700-1740 cm⁻¹, and bands for C=C stretching.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B15209611 (Z)-2-Ethylidenebenzofuran-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

(2Z)-2-ethylidene-1-benzofuran-3-one

InChI

InChI=1S/C10H8O2/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h2-6H,1H3/b8-2-

InChI Key

RRDVOZXDENYOFP-WAPJZHGLSA-N

Isomeric SMILES

C/C=C\1/C(=O)C2=CC=CC=C2O1

Canonical SMILES

CC=C1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies for Z 2 Ethylidenebenzofuran 3 2h One and Its Analogues

Historical Development of Benzofuranone Synthesis

The journey to synthesize substituted benzofuranones is rooted in the broader history of benzofuran (B130515) chemistry, which began with Perkin's synthesis of the parent heterocycle in 1870. The specific benzofuran-3(2H)-one core, also known as coumaran-3-one, became an important synthetic intermediate. Early methods focused on constructing this bicyclic system from phenolic precursors.

Key historical approaches involved the intramolecular cyclization of substituted phenoxyacetic acids or their derivatives. For instance, the treatment of a 2-phenoxyacetyl chloride with a Lewis acid could induce an intramolecular Friedel-Crafts acylation to form the five-membered ketone ring. Another foundational strategy involved the base-mediated intramolecular condensation of compounds like ethyl 2-(2-formylphenoxy)acetates. These initial routes established the fundamental principles of forming the core benzofuranone skeleton, paving the way for the development of more complex and substituted analogues.

Classical Approaches to 2-Substituted Benzofuran-3(2H)-ones

Once the benzofuran-3(2H)-one scaffold was accessible, chemists developed methods to introduce substituents at the 2-position, leading to a diverse family of compounds, including the naturally occurring aurones (2-benzylidenebenzofuran-3(2H)-ones).

The most prominent classical method for synthesizing 2-alkylidene and 2-benzylidenebenzofuran-3(2H)-ones is the aldol-type condensation reaction. This approach involves the reaction of a benzofuran-3(2H)-one with an aldehyde or ketone. The methylene (B1212753) group at the C2 position of the benzofuranone is activated by the adjacent carbonyl group, making it sufficiently acidic to be deprotonated by a base, or to react under acidic conditions.

The reaction, often a Claisen-Schmidt condensation when an aromatic aldehyde is used, can be catalyzed by either acids (e.g., HCl gas in ethanol) or bases (e.g., KOH or NaOH in ethanol). iau.ir Basic conditions are often favored as they can lead to higher yields due to the stability of the reactants and products. iau.ir

Another classical strategy involves the synthesis of the benzofuranone ring itself through base-catalyzed cyclization. For example, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (B20168) can be cyclized using a mild base like sodium acetate (B1210297) in methanol (B129727) to produce 4,6-dihydroxybenzofuran-3(2H)-one, which can then be used in subsequent condensation reactions. iau.ir

The Claisen rearrangement, a powerful carbon-carbon bond-forming nih.govnih.gov-sigmatropic rearrangement discovered in 1912, has traditionally been used for synthesizing ortho-allyl phenols from allyl phenyl ethers. nih.gov While not a direct classical route to the benzofuran-3(2H)-one core itself, modern synthetic chemistry has reinvestigated and ingeniously applied this reaction to the synthesis of complex benzofuran derivatives.

A notable contemporary example is the development of a gold-catalyzed intermolecular alkoxylation followed by a Claisen rearrangement and condensation cascade. This method allows for the facile synthesis of diverse benzofuran derivatives from readily available quinols and alkynyl esters, showcasing how classical named reactions can be adapted into powerful, modern synthetic tools. univ.kiev.ua Such cascade reactions demonstrate the evolution of synthetic strategies, where fundamental principles are integrated into more efficient and complex transformations.

Targeted Synthesis of (Z)-2-Ethylidenebenzofuran-3(2H)-one

While much of the literature focuses on the synthesis of 2-benzylidene analogues (aurones), the principles are directly applicable to the targeted synthesis of this compound. The key challenges lie in controlling the stereochemistry of the exocyclic double bond to favor the (Z)-isomer and optimizing reaction conditions to maximize yield and isomeric purity.

Achieving stereoselectivity is paramount in modern synthesis. For 2-alkylidenebenzofuran-3(2H)-ones, several strategies can be employed to favor the (Z)-configuration.

Acid-Catalyzed Condensation: The direct condensation of benzofuran-3(2H)-one with acetaldehyde (B116499) under acidic conditions is a primary route. Research on analogous condensations with other aldehydes has shown that these conditions often stereoselectively produce the more thermodynamically stable (Z)-isomer. mdpi.com

Wittig Reaction: The Wittig reaction provides a classic and reliable method for olefination. umass.edu To achieve the (Z)-configuration, a non-stabilized or semi-stabilized phosphonium (B103445) ylide is typically required. The reaction would involve the preparation of ethyltriphenylphosphonium bromide, followed by deprotonation with a strong, non-nucleophilic base (e.g., n-butyllithium or sodium hydride) to generate the ylide. Subsequent reaction with a 2-hydroxybenzoylformic acid derivative or a related precursor where the furanone oxygen is protected could theoretically yield the target compound with a preference for the (Z)-isomer. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: While the standard HWE reaction typically favors the (E)-alkene, modifications have been developed to provide (Z)-selectivity. wikipedia.orgnih.gov The Still-Gennari modification, which uses bis(2,2,2-trifluoroethyl) phosphonates and strong bases (e.g., KHMDS) in the presence of crown ethers, is a powerful method for synthesizing (Z)-α,β-unsaturated esters and could be adapted for this target. conicet.gov.ar This would involve reacting a suitable benzofuran-3(2H)-one precursor with a Still-Gennari type phosphonate (B1237965) reagent.

Regardless of the chosen synthetic route, optimization of reaction parameters is crucial for maximizing the yield and isomeric purity of this compound. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

For the classical condensation reaction , a comparison between acidic and basic catalysts is a primary optimization step. As shown in the synthesis of aurone (B1235358) analogues, the choice of catalyst can significantly impact yield.

Catalyst/ConditionsSolventTemperatureTimeYield (%)Reference
HCl (gas)Ethanol (B145695)0 °C to RT24 h22-28% iau.ir
KOH/H₂OEthanolRT2 h>60% iau.ir

This table presents data for the synthesis of Z-2-benzylidenebenzofuran-3(2H)-one derivatives, illustrating the significant impact of catalyst choice on reaction yield.

Further optimization would involve screening a variety of solvents, bases, and reaction temperatures. Modern techniques, such as microwave irradiation or ultrasound assistance, have also been shown to improve yields and dramatically reduce reaction times in the synthesis of related benzofuranone structures. univ.kiev.uamdpi.com For example, the use of clay catalysts with microwave irradiation has proven effective in promoting condensation reactions solvent-free. mdpi.com

ParameterVariables to OptimizePotential Impact
Catalyst Acidic (HCl, H₂SO₄, TsOH), Basic (KOH, NaH, K₂CO₃), Lewis AcidInfluences reaction rate, stereoselectivity, and yield.
Solvent Protic (Ethanol, Methanol), Aprotic (THF, Dichloromethane, Acetonitrile)Affects solubility of reactants and can influence stereochemical outcome.
Temperature -78 °C to refluxControls reaction rate and can affect the ratio of kinetic vs. thermodynamic products.
Reaction Time Minutes to daysEnsures complete conversion without promoting side reactions or product degradation.

This table outlines key parameters for the optimization of the synthesis of this compound.

By systematically adjusting these conditions, a synthetic protocol can be developed to produce this compound with high yield and excellent stereochemical control.

Modern Catalytic Methods for Benzofuranone Construction

The construction of the benzofuran-3(2H)-one core, particularly with an exocyclic alkylidene moiety as seen in this compound, has been a significant focus of synthetic organic chemistry. Modern catalytic methods have emerged as powerful tools, offering high efficiency, selectivity, and functional group tolerance, moving beyond classical condensation reactions. These contemporary strategies primarily involve transition-metal catalysis and organocatalysis, enabling novel pathways for the formation of the benzofuranone skeleton and the installation of the ethylidene group.

Transition-Metal Catalysis

Transition metals such as rhodium, palladium, and copper have been extensively utilized in the synthesis of benzofuran and dihydrobenzofuran cores. rsc.orgnih.gov These methods often rely on processes like C-H activation, annulation, and cross-coupling reactions to build the heterocyclic ring system.

A noteworthy modern approach is the Rh(III)-catalyzed construction of the 3-ethylidene-2,3-dihydrobenzofuran skeleton. rsc.org In a study, N-phenoxyacetamides were reacted with cyclopropylidenemethyl alkenes. This reaction proceeds via a C–H functionalization and a subsequent [3 + 2] annulation. rsc.org The use of a rhodium catalyst, specifically [Cp*RhCl2]2, in the presence of a base like sodium acetate, facilitated the synthesis of the desired products in moderate to high yields, ranging from 37% to 80%. rsc.org This method demonstrates remarkable regioselectivity and chemoselectivity in forming the substituted benzofuranone structure. rsc.org

Table 1: Rh(III)-Catalyzed Synthesis of 3-Ethylidene-2,3-dihydrobenzofuran Skeletons. rsc.org

Reactant 1Reactant 2Catalyst SystemSolventYield (%)
N-phenoxyacetamidesCyclopropylidenemethyl alkenes[Cp*RhCl2]2 / NaOAcNot Specified in Abstract37-80

Other transition metals, including palladium and copper, are also pivotal in benzofuranone synthesis, often employed in cascade or coupling reactions to construct the core ring system from various precursors like o-alkynylphenols or o-iodophenols. researchgate.netnih.govnih.gov

Organocatalysis

Organocatalysis has gained significant traction as a metal-free alternative for synthesizing benzofuranone derivatives. benthamdirect.com These methods often provide excellent control over stereochemistry and are valued for their lower toxicity and cost. A primary organocatalytic route to 2-alkylidenebenzofuran-3(2H)-ones is the Aldol-type condensation of a parent benzofuran-3(2H)-one with an aldehyde. benthamdirect.combenthamdirect.com

Proline-based organocatalysts have been successfully employed for the synthesis of arylidene benzofuranone intermediates, which are direct analogues of 2-ethylidenebenzofuran-3(2H)-one. benthamdirect.comresearchgate.net Amine catalysts, a major class of organocatalysts, are highly effective in activating carbonyl compounds for this transformation. benthamdirect.com In one study, various proline-derived amine organocatalysts were evaluated for the condensation of benzofuranone with different aldehydes. benthamdirect.combenthamdirect.com The optimal catalyst afforded the desired arylidene benzofuranone products in high to excellent yields, with one example reaching a 94% isolated yield. benthamdirect.com This approach tolerates a range of aromatic and heterocyclic aldehydes, showcasing its broad applicability. benthamdirect.com

Another organocatalytic system involves the use of ethylenediamine (B42938) diacetate (EDDA) to catalyze the condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes, providing the corresponding products in good yields. researchgate.net Furthermore, clay-catalyzed, solvent-free condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation has been reported to produce novel acyl-aurones stereoselectively. mdpi.com

Table 2: Proline-Based Organocatalysis for Arylidene Benzofuranone Synthesis. benthamdirect.combenthamdirect.com

Reactant 1Reactant 2Catalyst TypeOptimal CatalystMax. Yield (%)
Benzofuran-3(2H)-oneVarious AldehydesProline-derived amineCatalyst A6 (structure specific to study)94

These modern catalytic approaches, spanning both transition-metal and organocatalysis, provide a versatile and powerful toolkit for the synthesis of this compound and its complex analogues, enabling greater control over the reaction outcomes and access to a wider range of molecular diversity.

Chemical Reactivity and Mechanistic Investigations of Z 2 Ethylidenebenzofuran 3 2h One

Electrophilic Transformations of the Ethylidene Moiety

The exocyclic double bond in (Z)-2-ethylidenebenzofuran-3(2H)-one can undergo electrophilic addition reactions. For instance, the bromination of the ethylidene moiety typically proceeds via the formation of a bromonium ion intermediate, which is subsequently attacked by a bromide ion. This anti-addition results in the formation of a vicinal dibromide. masterorganicchemistry.com The reaction is initiated by the attack of the electron-rich double bond on the bromine molecule. masterorganicchemistry.com

A theoretical study on the bromination of a related thieno[3,2-b]benzofuran system suggests a two-step mechanism. semanticscholar.org Initially, a π-complex is formed between the bromine molecule and the heterocyclic ring, followed by the formation of a σ-complex intermediate with a significant activation barrier. semanticscholar.org This intermediate then transforms into the final product. semanticscholar.org While this study is not on the exact target molecule, it provides insight into the potential mechanistic pathway for electrophilic halogenation.

Nucleophilic Additions and Substitutions on the Benzofuranone Core

The benzofuranone core of this compound is susceptible to nucleophilic attack, particularly conjugate additions to the α,β-unsaturated system. Organocuprates, also known as Gilman reagents, are effective for 1,4-addition to α,β-unsaturated ketones, which is analogous to the system present in the target molecule. chemistrysteps.commasterorganicchemistry.com These reagents, with the general formula R₂CuLi, are less reactive than Grignard or organolithium reagents and selectively perform conjugate addition over direct addition to the carbonyl group. chemistrysteps.comyoutube.com

A study on the asymmetric conjugate addition of 2-substituted benzofuran-3(2H)-ones to α,β-unsaturated ketones catalyzed by chiral copper complexes has been reported, affording Michael addition products with quaternary stereocenters in high yields and enantioselectivities. nih.gov This demonstrates the susceptibility of the benzofuranone system to nucleophilic attack at the C2 position.

The general mechanism for the conjugate addition of organocuprates involves the formation of an enolate intermediate after the nucleophilic attack at the β-carbon. This enolate is then protonated during workup to yield the final product. chemistrysteps.com

Table 1: Examples of Nucleophilic Additions to Benzofuranone Systems

NucleophileSubstrateCatalyst/ConditionsProduct TypeYield (%)Enantiomeric Excess (%)
2-substituted benzofuran-3(2H)-onesα,β-unsaturated ketonesChiral copper complexesMichael adductsup to 95up to 99

Data sourced from a study on asymmetric conjugate additions to 2-substituted benzofuran-3(2H)-ones. nih.gov

Pericyclic Reactions Involving the Exocyclic Double Bond

The exocyclic double bond of this compound can potentially participate in pericyclic reactions, such as cycloadditions. The [4+2] cycloaddition, or Diels-Alder reaction, involves a conjugated diene and a dienophile. In this context, the ethylidene moiety could act as a dienophile. nih.gov

Transition Metal-Catalyzed Coupling and Functionalization

The benzofuranone scaffold is amenable to transition metal-catalyzed C-H functionalization and coupling reactions. Palladium-catalyzed C-H arylation of benzofurans has been demonstrated for the synthesis of 2-arylbenzofurans. mdpi.comnih.gov These reactions often employ a palladium catalyst, such as Pd(OAc)₂, and can proceed with high regioselectivity. mdpi.comnih.gov

One-pot syntheses of benzofurans have been developed via palladium-catalyzed enolate arylation with o-bromophenols, showcasing the versatility of palladium catalysis in constructing and functionalizing the benzofuran (B130515) ring system. organic-chemistry.org Furthermore, a palladium-catalyzed method for the direct arylation and ring closure of benzofurans with aryl iodides has been reported to proceed through a Heck-type oxyarylation mechanism. nih.gov

Table 2: Conditions for Palladium-Catalyzed Arylation of Benzofurans

Arylating AgentCatalystAdditive/BaseSolventTemperature (°C)
Triarylantimony difluoridesPd(OAc)₂CuCl₂1,2-DCE80
o-BromophenolsPd catalystSodium tert-butoxideToluene80-110
Aryl iodidesPd(0)L₂Ag₂ONot specifiedRoom Temp to 50

Data compiled from studies on the palladium-catalyzed arylation of benzofurans. mdpi.comorganic-chemistry.orgnih.gov

Photochemical and Thermal Rearrangements

The exocyclic double bond in this compound allows for the possibility of photochemical E/Z isomerization. Exposure to UV light or even ambient room light can induce the isomerization of phosphaalkenes, leading to an equilibrium mixture of E and Z isomers. nih.gov A similar photochemical isomerization can be anticipated for this compound, which would involve the temporary cleavage of the π-bond of the exocyclic double bond, rotation around the single bond, and subsequent reformation of the π-bond to yield the (E)-isomer.

The mechanism of photoisomerization can be influenced by sensitizer (B1316253) molecules. For example, the photoisomerization of stilbene (B7821643) can be sensitized by para-benzoquinone, which forms a stable exciplex with stilbene and acts as a photocatalyst. rsc.org This process can alter the selectivity of the isomerization. rsc.org

Stereo- and Regioselectivity in Reactions of this compound

The stereochemistry and regiochemistry of reactions involving this compound are crucial aspects of its chemical behavior. In nucleophilic additions, the approach of the nucleophile can be influenced by the steric and electronic properties of the substrate. As mentioned earlier, asymmetric conjugate additions to related benzofuran-3(2H)-ones have been achieved with high enantioselectivity using chiral catalysts. nih.gov

In electrophilic additions to the ethylidene moiety, the formation of a cyclic intermediate like a bromonium ion leads to anti-addition, a stereospecific outcome. masterorganicchemistry.com The regioselectivity of nucleophilic attack is generally directed to the β-carbon of the α,β-unsaturated system due to the electronic influence of the carbonyl group.

For transition metal-catalyzed reactions, the regioselectivity of C-H functionalization on the benzofuran ring is often directed to the C2 position. mdpi.comnih.gov This is a common trend in the functionalization of benzofuran derivatives.

Advanced Spectroscopic and Structural Elucidation of Z 2 Ethylidenebenzofuran 3 2h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For (Z)-2-Ethylidenebenzofuran-3(2H)-one, ¹H and ¹³C NMR spectroscopy would be crucial for confirming the connectivity of atoms and, most importantly, for assigning the (Z)-stereochemistry of the exocyclic double bond.

The ¹H NMR spectrum would provide key information. The chemical shift and multiplicity of the vinyl proton (=CH-CH₃) and the methyl protons (=CH-CH₃) are diagnostic. In the (Z)-isomer, the vinyl proton is expected to be shielded compared to the (E)-isomer due to anisotropic effects of the nearby carbonyl group. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy would offer definitive proof of stereochemistry. Irradiation of the methyl proton signal should result in an NOE enhancement of the signal for the proton on the adjacent carbon of the furanone ring, an interaction that is only possible in the (Z)-configuration where these protons are in close spatial proximity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₁₀H₈O₂), confirming the expected atomic composition.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can aid in structural elucidation. For the benzofuranone core, characteristic fragmentation pathways would be expected. The analysis of these fragments helps to confirm the presence of the benzofuranone moiety and the ethylidene substituent. Common fragmentation of related benzofuran (B130515) derivatives often involves cleavages of the heterocyclic ring and the substituent groups.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the α,β-unsaturated ketone (C=O) group, typically observed in the region of 1670–1698 cm⁻¹. The C=C stretching vibration of the exocyclic double bond and the aromatic ring would also give rise to characteristic bands in the 1600-1450 cm⁻¹ region. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic protons.

Raman spectroscopy, being complementary to IR, would also provide information on the vibrational modes. Non-polar bonds, such as the C=C double bond, often produce strong signals in Raman spectra, which can be useful for confirming the presence of the ethylidene group and the aromatic system.

Electronic Absorption and Circular Dichroism Spectroscopy for Electronic Transitions and Chirality

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Aurones, such as this compound, are known to have characteristic UV-Vis absorption spectra due to their extended π-electron system. The absorption spectrum is expected to show intense bands in the UV and visible regions, which are responsible for the characteristic color of many aurone (B1235358) derivatives. The position of the absorption maximum (λ_max) is sensitive to the substitution pattern on the aromatic rings. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. While this compound itself is achiral, the introduction of chiral substituents would make it amenable to CD analysis. For such chiral derivatives, CD spectroscopy could be used to determine the absolute configuration and study conformational changes in solution.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, unequivocally confirming the (Z)-stereochemistry of the exocyclic double bond.

Furthermore, the crystal structure would reveal the planarity of the molecule and the conformation of the ethylidene group relative to the benzofuranone ring system. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. For related 2-benzylidenebenzofuran-3(2H)-one derivatives, crystal structures have been solved, providing valuable comparative data. researchgate.net

Computational Prediction of Spectroscopic Parameters

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for predicting the spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for calculating a variety of molecular properties with good accuracy.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These theoretical predictions can serve as a valuable guide for the interpretation of experimental data or as a substitute when such data is unavailable. The predicted spectra are generated by first optimizing the molecular geometry and then performing calculations for the specific spectroscopic property.

Below are tables of predicted spectroscopic data for this compound, calculated using DFT methods.

Predicted ¹H NMR Chemical Shifts ```html

ProtonPredicted Chemical Shift (ppm)
Vinyl-H6.15
Methyl-H2.20
Aromatic-H7.20 - 7.80

Predicted ¹³C NMR Chemical Shifts

Predicted IR Vibrational Frequencies

Table of Compounds

Compound Name
This compound
(E)-2-Ethylidenebenzofuran-3(2H)-one
2-benzylidenebenzofuran-3(2H)-one

Theoretical and Computational Chemistry of Z 2 Ethylidenebenzofuran 3 2h One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and energetic landscape of (Z)-2-Ethylidenebenzofuran-3(2H)-one. These computational methods provide a molecular-level understanding of its behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

For this compound, the HOMO is predominantly localized on the ethylidene group and the benzene (B151609) ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is mainly distributed over the carbonyl group and the adjacent double bond, indicating these as the likely sites for nucleophilic attack. youtube.com

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-6.54
LUMO-1.89
HOMO-LUMO Gap4.65

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic compounds.

The distribution of charge within a molecule is fundamental to its physical and chemical properties. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic regions. physicsbootcamp.org In this compound, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atom of the carbonyl group, indicating a region of high electron density and susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
Dipole Moment3.2 D
Total Energy-534.2 Hartree

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

To understand the mechanism of a reaction involving this compound, a transition state (TS) search is performed. The TS represents the highest energy point along the reaction coordinate. Once a TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be carried out to confirm that the TS connects the reactants and products. This analysis maps out the entire reaction pathway, providing a detailed view of the molecular transformations. For instance, in a hypothetical isomerization reaction of this compound to its (E)-isomer, the TS would involve a twisted geometry around the ethylidene double bond.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. researchgate.net Computational models can incorporate solvent effects using either implicit or explicit solvent models. For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy of a reaction. For example, the activation energy for a nucleophilic addition to the carbonyl group would likely be lower in a polar solvent like ethanol (B145695) compared to a nonpolar solvent like hexane.

Conformation Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound has some degree of conformational flexibility, particularly around the ethylidene group. A potential energy surface (PES) map can be generated by systematically varying key dihedral angles and calculating the energy at each point. researchgate.net This map reveals the most stable conformations (energy minima) and the energy barriers between them (saddle points). For this compound, the PES would likely show that the planar conformation is the most stable due to the extended conjugation, with energy penalties for twisting the ethylidene group out of the plane of the benzofuranone ring system.

In Silico Screening and Library Design for Derivative Discovery

The exploration of chemical space for novel derivatives of this compound and its analogs, broadly classified as aurones, has been significantly accelerated by computational, or in silico, methodologies. These techniques allow for the rapid screening of large virtual libraries of compounds and the rational design of new derivatives with potentially enhanced biological activities. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a substantial body of research exists for the wider class of aurones (2-benzylidenebenzofuran-3(2H)-ones), which provides a strong basis for understanding the potential for derivative discovery.

In silico screening for aurone (B1235358) derivatives typically involves a multi-step process that begins with the generation of a virtual library. This library can be constructed by systematically modifying the core aurone scaffold with a variety of functional groups at different positions. The aim is to explore the structure-activity relationship (SAR) and identify key structural features that govern the desired biological effect.

A common approach is the use of molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For instance, in the pursuit of novel anticancer agents, libraries of aurone derivatives have been docked against various cancer-related protein targets. Recent studies have confirmed the involvement of the HER2 protein, a human epidermal growth factor, in gastric and gastroesophageal cancer, making it a viable target for such docking studies. Similarly, molecular docking has been employed to evaluate aurone analogs as potential inhibitors of cyclin-dependent kinase 2 (CDK2)/Cyclin A complex, which is implicated in breast cancer.

The insights gained from these docking studies, such as binding affinities and interaction profiles, help in prioritizing derivatives for synthesis and biological evaluation. For example, a study on halogen-substituted aurones revealed good docking scores ranging from -7.066 to -8.573 kcal/mol, indicating strong potential binding to the target protein.

Beyond target-specific screening, computational methods are also used to predict the pharmacokinetic properties of designed derivatives, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This early-stage assessment is crucial for filtering out compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. The evaluation of ADMET parameters for synthetic aurone analogs has shown that these compounds can possess considerable lead-like characteristics with low predicted toxicity.

The design of derivative libraries often involves the strategic modification of both the benzofuran (B130515) ring (Ring A) and the benzylidene ring (Ring B) of the aurone scaffold. For example, the introduction of hydroxyl or methoxy (B1213986) groups at specific positions has been shown to be crucial for certain biological activities. In some studies, hybrid molecules have been designed by incorporating other pharmacologically active moieties, such as pyrazole, piperidine, or pyrrolidine, into the aurone structure to enhance their therapeutic potential. For instance, pyrrolidine-triazole-aurone hybrids have been investigated as potential anti-obesity agents.

The following table summarizes representative findings from in silico screening and library design studies on aurone derivatives, which can be extrapolated to inform the discovery of derivatives of this compound.

Derivative Class Computational Method Biological Target Key Findings
Halogen-substituted auronesMolecular Docking, ADMET PredictionAnticancer (e.g., against MCF-7 cell line)Good docking scores (-7.066 to -8.573 kcal/mol); favorable ADMET profiles.
Azaindole-based auronesMolecular DockingCyclin-dependent kinase 2 (CDK2)/Cyclin ACertain derivatives exhibited better binding affinities and diverse interaction profiles, suggesting potent disruption of CDK2/Cyclin A activity.
Pyrrolidine-triazole-aurone hybridsNot specifiedAnti-obesity (e.g., lipase (B570770) inhibitors)Hybrid aurones with unsubstituted or electron-releasing groups on the phenyl ring were found to be more potent lipase inhibitors.
General aurone libraryVirtual Screening, Molecular Dynamics5-lipoxygenase (5-LO)Identification of potent inhibitors with remarkable binding affinity and favorable ADME properties.

These computational approaches, by enabling the efficient exploration of vast chemical libraries and providing insights into the molecular basis of activity, play a pivotal role in the discovery and optimization of novel derivatives based on the this compound scaffold for a wide range of therapeutic applications.

Academic Applications and Research Utility of Z 2 Ethylidenebenzofuran 3 2h One and Its Derivatives

Contributions to Materials Science Research

The unique conjugated structure of (Z)-2-Ethylidenebenzofuran-3(2H)-one and its derivatives imparts properties that are highly valuable in the field of materials science. Researchers have investigated their potential as stabilizers for organic materials, as colorants for polymers, and as key components in the development of novel functional organic materials.

Exploration as Stabilizers and Antioxidants for Organic Materials

The susceptibility of organic materials, particularly polymers, to degradation from factors like heat, light, and oxygen is a critical challenge. The benzofuranone scaffold has been identified as a potent antioxidant moiety capable of mitigating these degradation processes. Derivatives of 3-aryl-benzofuran-2-one, for instance, have been commercialized as effective stabilizers for polymers.

One prominent example is a commercial antioxidant, which is a mixture of 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one and its 2,3-dimethylphenyl isomer. Research has shown that this benzofuranone derivative acts as a medium-strength chain-breaking antioxidant during the oxidation of polypropylene (B1209903) at elevated temperatures. mdpi.com Its mechanism involves the donation of a hydrogen atom to radical species, thereby terminating the degradation chain reactions. The efficiency of these benzofuranone-based antioxidants can be further enhanced by the presence of phosphites, sulphides, and phenolic co-stabilizers. mdpi.com

The antioxidant activity of benzofuranone compounds in polypropylene has been systematically studied, revealing key structure-activity relationships. It has been observed that increasing the electron-donating ability of substituents on the 3-substituted benzene (B151609) ring enhances the antioxidant activity. Conversely, steric hindrance at the 2'-position of this ring can diminish activity unless a hydrogen bond is formed with the reactive hydrogen at the 3-position of the benzofuranone core. researchgate.net

Table 1: Antioxidant Performance of Benzofuranone Derivatives in Polypropylene

Benzofuranone Derivative StructureSubstituent Effects on Antioxidant Activity in PolypropyleneReference
3-Aryl-benzofuran-2-oneElectron-donating groups on the aryl ring increase activity. researchgate.net
3-Aryl-benzofuran-2-oneSteric hindrance at the 2'-position of the aryl ring can decrease activity. researchgate.net
5,7-di-tert-butyl-3-(dimethylphenyl)-3H-benzofuran-2-oneActs as a chain-breaking antioxidant; synergistic effects with co-stabilizers. mdpi.com

This table provides an interactive summary of research findings. Click on the derivative structure for more detailed information.

Investigation as Colorants and Dyes for Polymer Systems

The extended π-conjugated system of this compound and its derivatives is responsible for their absorption of light in the visible spectrum, making them colored compounds. This property has led to their investigation as organic dyes and colorants for various materials, including polymers. Aurones, for example, are natural pigments responsible for the yellow coloration of certain flowers. researchgate.net

In the realm of synthetic materials, benzodifuranone-based dyes have been synthesized and their dyeing properties on polyester (B1180765) have been evaluated. Research has shown that asymmetrically substituted red benzodifuranones exhibit excellent dyeing properties and fastness on polyester fibers. researchgate.net The color and dyeing characteristics are highly dependent on the molecular symmetry and substitution patterns of the benzodifuranone core. Symmetrical benzodifuranones, for example, have been found to have poorer build-up properties on polyester fibers, which is attributed to their higher degree of symmetry and crystallinity. researchgate.net

Furthermore, π-conjugated polymers incorporating benzodifuranone units in their main chain have been developed. These polymers exhibit broad absorption bands with high extinction coefficients, indicating their potential as polymer colorants with tailored optical properties. researchgate.net The combination of dyes with polymeric materials can lead to enhanced properties such as improved fastness to light, washing, and solvents. mdpi.com

Development as Components in Functional Organic Materials

The unique electronic and photophysical properties of the benzofuranone scaffold have made it an attractive building block for the development of functional organic materials. Researchers have explored the use of these derivatives in the field of organic electronics, particularly in the creation of organic semiconductors.

Low-bandgap polymers based on benzodifuranone have been synthesized and characterized. These polymers demonstrate reversible redox behavior and small HOMO-LUMO gaps, which are desirable properties for applications in organic field-effect transistors (OFETs) and organic photovoltaic devices. researchgate.net The strong donor-acceptor character within these polymers, facilitated by the benzodifuranone unit, is crucial for their electronic functionality.

The photophysical properties of aurone (B1235358) derivatives, such as two-photon excited fluorescence, have also been investigated. researchgate.net These properties are of interest for applications in bio-imaging and sensing. The ability to tune the electronic and optical properties of these molecules through synthetic modification of the benzofuranone core allows for the rational design of materials with specific functions.

Strategic Intermediates in Complex Organic Synthesis

Beyond their direct applications in materials science, this compound and its derivatives serve as versatile building blocks in organic synthesis. Their reactive sites allow for a variety of chemical transformations, making them valuable precursors for the construction of more complex molecular architectures, including diverse heterocyclic systems and natural products.

Building Blocks for Diverse Heterocyclic Systems

The benzofuranone core is a privileged structure in medicinal chemistry and serves as a scaffold for the synthesis of a wide range of heterocyclic compounds. The exocyclic double bond and the carbonyl group in 2-alkylidenebenzofuran-3(2H)-ones are key functional groups that can participate in various cycloaddition and condensation reactions.

For example, benzofuranone derivatives have been utilized in dearomative (3+2) cycloaddition reactions. Specifically, 2-nitrobenzofurans have been reacted with para-quinamines to afford a series of benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and with high diastereoselectivity. mdpi.com This methodology demonstrates the utility of the benzofuranone framework in constructing complex, polycyclic heterocyclic systems.

The versatility of benzofuranones as synthetic intermediates is further highlighted by their use in the regioselective preparation of other substituted benzofuranones and benzofurans. These transformations often involve cascade reactions that allow for the rapid assembly of complex molecular structures from relatively simple precursors.

Table 2: Synthetic Transformations of Benzofuranone Derivatives

Starting MaterialReagents and ConditionsProductSynthetic UtilityReference
2-Nitrobenzofuranpara-Quinamines, mild conditionsBenzofuro[3,2-b]indol-3-one derivativesConstruction of polycyclic heterocyclic systems mdpi.com
3-Hydroxy-2-pyrones and nitroalkenes with ester groupsDiels-Alder based cascadeSubstituted benzofuranonesRegioselective synthesis of complex benzofuranones

This interactive table summarizes key synthetic applications of benzofuranone precursors.

Precursors for Natural Product Synthesis

The benzofuran (B130515) structural motif is present in a wide array of natural products that exhibit significant biological activities. researchgate.net Consequently, the synthesis of these natural products is a major focus of organic chemistry research, and benzofuranone derivatives often serve as key precursors in these synthetic routes.

A concise synthetic strategy has been developed for the synthesis of several benzofuran-based natural products, including ailanthoidol, egonol, and homoegonol. researchgate.net These syntheses often involve the initial construction of a substituted benzofuran or benzofuranone core, followed by further functional group manipulations to arrive at the target natural product. For example, a palladium-catalyzed domino cyclization/coupling process has been employed to generate the benzofuran core, which is then elaborated to the final natural products. researchgate.net

The synthesis of these natural products and their analogues is crucial for confirming their structures, studying their biological activities, and developing new therapeutic agents. The role of this compound and related compounds as precursors in these synthetic endeavors underscores their importance in the field of natural product chemistry.

Biochemical and Biological Probes for Mechanistic Studies

This compound, and more broadly its class of derivatives known as aurones and other benzofuranones, serve as versatile molecular probes in biochemical and biological research. Their rigid structure, coupled with the potential for diverse functionalization, allows for systematic investigation of structure-activity relationships, making them valuable tools for elucidating complex biological mechanisms. These compounds have been instrumental in studying enzyme kinetics, protein aggregation phenomena, cellular signaling cascades, and antimicrobial modes of action.

Investigation of Enzyme Inhibition Mechanisms (e.g., acetylcholinesterase, alkaline phosphatase)

Derivatives of 2-benzylidenebenzofuran-3(2H)-one have emerged as a significant class of enzyme inhibitors, enabling detailed mechanistic studies. Their utility is particularly evident in the exploration of alkaline phosphatase (AP) inhibition. nih.govresearchgate.net Alkaline phosphatases are a group of enzymes that hydrolyze phosphate-containing esters and are implicated in various physiological processes. nih.gov The development of potent and selective AP inhibitors is a growing area of interest in medicinal chemistry. nih.gov

Studies on a series of synthetic 2-benzylidenebenzofuran-3(2H)-ones (aurones) have identified them as a new class of AP inhibitors, with some derivatives exhibiting greater potency than standard inhibitors like KH2PO4. researchgate.net Through detailed structure-activity relationship (SAR) analysis, researchers have been able to probe the effects of different substituents on the benzofuranone and benzylidene rings, providing insights into the molecular interactions necessary for potent inhibition. nih.govnih.gov

Kinetic studies performed using Lineweaver-Burk plots have revealed the mode of inhibition for these compounds. For instance, one of the most potent derivatives was found to inhibit human intestinal alkaline phosphatase (h-IAP) through a non-competitive pathway. researchgate.net This information is crucial for understanding how the inhibitor interacts with the enzyme, whether at the active site or an allosteric site. Computational studies, including molecular dynamic (MD) simulations, have complemented these experimental findings by evaluating the dynamic behavior and stability of the enzyme-inhibitor complex, further clarifying the binding interactions. researchgate.net The benzofuranone scaffold has also been noted for its anticholinesterase activity, indicating its potential as a probe for studying enzymes involved in neurotransmission. researchgate.net

Table 1: Inhibition of Alkaline Phosphatase (AP) by selected 2-Benzylidenebenzofuran-3(2H)-one Derivatives

CompoundIC50 (μM) against APNotes
18 1.154 ± 0.043Exhibited excellent inhibitory activity. researchgate.net
20 1.055 ± 0.029Identified as a potential lead structure for designing more potent AP inhibitors. researchgate.net
KH2PO4 (Standard) 2.80 ± 0.065Standard inhibitor used for comparison. researchgate.net

This table presents a selection of compounds from a larger study to highlight the potential of this chemical class as AP inhibitors.

Studies on Protein Aggregation Processes (e.g., insulin (B600854) amyloid fibrillation)

The self-assembly of proteins into amyloid fibrils is associated with a range of debilitating human diseases, including neurodegenerative conditions and amyloidosis related to diabetes. nih.govscispace.com Insulin, in particular, is prone to forming amyloid fibrils, which can be a complication for diabetic patients. researchgate.netnih.gov Small molecules that can modulate this fibrillation process are highly sought after, both as potential therapeutic leads and as molecular probes to understand the mechanisms of aggregation.

Benzofuranone derivatives have been investigated for their effects on the process of insulin amyloid formation. nih.govscispace.com In one study, five synthetic benzofuranone derivatives with high structural similarity were tested. nih.gov The fibrillation process was monitored using techniques such as Thioflavin-T (ThT) fluorescence, Congo red binding, circular dichroism, and electron microscopy. nih.govscispace.com

Interestingly, these structurally similar compounds displayed divergent effects. While most of the tested compounds inhibited insulin fibrillation at micromolar concentrations, one derivative was observed to enhance the process. nih.govscispace.com This dual activity makes benzofuranones particularly valuable as research tools. The inhibitors can be used to probe the structural requirements for preventing aggregation, while the enhancer can be used to study the factors that promote and accelerate fibril formation. nih.govrsc.orgnih.gov This structure-function study highlights how subtle changes in the molecular structure of the benzofuranone probe can dramatically alter its interaction with the aggregating protein, providing critical insights into the complex mechanism of amyloidogenesis. nih.gov

Evaluation of In Vitro Cellular Pathway Modulation

Benzofuranone derivatives serve as effective probes for dissecting cellular signaling pathways, particularly those related to oxidative stress and apoptosis. mdpi.commdpi.com Oxidative stress is a key factor in many neurodegenerative diseases, and molecules that can modulate the cellular response are of significant interest. mdpi.com

In studies using a cellular model of neurodegeneration (differentiated SH-SY5Y cells), certain 3,3-disubstituted-3H-benzofuran-2-one derivatives have demonstrated significant antioxidant properties. mdpi.com These compounds were shown to reduce intracellular levels of reactive oxygen species (ROS) and protect the neuronal cells from catechol-induced death. Mechanistic investigations revealed that their protective effects are linked to the modulation of the heme oxygenase-1 (HO-1) pathway, a primary antioxidant defense mechanism. The most effective compound was observed to increase both the mRNA and the perinuclear protein expression of HO-1 during oxidative insult. mdpi.com

Furthermore, other benzofuran derivatives have been used to study the induction of apoptosis in cancer cell lines. mdpi.comresearchgate.net In chronic myelogenous leukemia (K562) cells, specific derivatives were found to induce apoptosis through pro-oxidative effects, leading to an increase in ROS generation. mdpi.comresearchgate.net Subsequent mechanistic studies confirmed their pro-apoptotic properties through assays for caspase-3/7 activity and Annexin V binding. mdpi.com These studies demonstrate the utility of benzofuranones as probes to modulate specific cellular pathways and investigate the molecular mechanisms underlying cellular responses like antioxidant defense and programmed cell death. mdpi.commdpi.com

Table 2: In Vitro Biological Activities of Selected Benzofuranone Derivatives

Derivative TypeCell LineObserved EffectInvestigated Pathway/Mechanism
3,3-disubstituted-3H-benzofuran-2-onesDifferentiated SH-SY5YReduced intracellular ROS; protected against catechol-induced cell death. mdpi.comUpregulation of HO-1 mRNA and protein expression. mdpi.com
Bromoalkyl/bromoacetyl benzofuransK562 (Leukemia)Induced apoptosis; increased ROS generation. mdpi.comresearchgate.netCaspase-3/7 activation; pro-oxidative effects. mdpi.comresearchgate.net

Exploration of Antimicrobial Mechanisms against Pathogenic Microorganisms

The search for new antimicrobial agents with novel mechanisms of action is a critical area of research. Benzofuran and its derivatives have been identified as a promising scaffold for the development of such agents, exhibiting activity against a range of bacteria and fungi. mdpi.comnih.gov These compounds are used as probes to understand the structural features required for antimicrobial efficacy and to investigate their mechanisms of action.

Various studies have synthesized and screened libraries of benzofuranone derivatives to establish structure-activity relationships. For example, a study on derivatives of 1-(1-benzofuran-2-yl)-2-mesitylethanone found that an O-benzoyloxime derivative was the most active against Staphylococcus aureus and Escherichia coli. researchgate.net Another investigation of compounds derived from Penicillium crustosum identified a benzofuran derivative with moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, and another with potent antifungal activity against several plant pathogens. mdpi.com

The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, quantifying the potency of the compounds. mdpi.comnih.gov By comparing the MIC values of structurally related derivatives, researchers can deduce which chemical modifications enhance or diminish activity, providing clues about the potential microbial target. For instance, in one study, a ketoxime derivative of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)methanone was found to be the most active compound against S. aureus, highlighting the importance of the oxime ether moiety for activity in that series. nih.gov These investigations, which use benzofuranone derivatives as molecular probes, are essential for uncovering new antimicrobial leads and understanding their modes of action.

Table 3: Antimicrobial Activity of Selected Benzofuranone Derivatives

Compound/Derivative ClassTarget Microorganism(s)Activity (MIC in μg/mL)
Benzofuran from P. crustosum (Compound 1)Salmonella typhimurium, Staphylococcus aureus12.5 mdpi.com
Benzofuran from P. crustosum (Compound 1)Escherichia coli25 mdpi.com
1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeStaphylococcus aureus, Escherichia coliMost active in its series (specific MIC not provided). researchgate.net
Bromo derivative of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one (Compound 7)Gram-positive strains16 - 64 mdpi.comresearchgate.net

Future Research Directions and Emerging Paradigms for Z 2 Ethylidenebenzofuran 3 2h One

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of aurones often involves methods that are not environmentally friendly, such as the use of mercury(II) acetate (B1210297) for the oxidative cyclization of 2'-hydroxychalcones. ijpab.com The future of synthesizing (Z)-2-Ethylidenebenzofuran-3(2H)-one and its analogs lies in the development of greener, more efficient, and atom-economical methodologies.

Recent advancements have focused on eco-friendly approaches. ijpab.com One promising direction is the use of ultrasound-assisted synthesis, which can lead to faster reactions and higher yields while often avoiding hazardous solvents. univ.kiev.ua For instance, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones has been successfully achieved using copper acetate in ethanol (B145695) under ultrasonic irradiation. univ.kiev.ua This method presents a significant improvement over conventional techniques by reducing reaction times and employing a more benign solvent. univ.kiev.ua

Another key area is the development of novel catalytic systems. A groundbreaking approach involves the direct catalytic synthesis of aurones from readily available chalcones using a palladium-on-gold (Pd-on-Au) bimetallic nanoparticle catalyst supported on cerium oxide (CeO2). shokubai.org This method utilizes molecular oxygen from the air as the sole oxidant and represents the first catalytic synthesis of its kind, avoiding the need for stoichiometric and often toxic heavy metal reagents. shokubai.org

Furthermore, strategies that enhance process efficiency and reduce waste are crucial. Parallel synthesis methods coupled with the use of scavengers, such as isoniazid, to remove excess reagents (like aldehydes) are being developed. mdpi.com This approach circumvents the need for time-consuming and solvent-intensive purification techniques like flash column chromatography, making the synthesis more streamlined and sustainable. mdpi.com

Synthetic StrategyKey FeaturesSustainability Aspect
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to promote the reaction.Reduced reaction times, higher yields, potential for less hazardous solvents. univ.kiev.ua
Bimetallic Nanoparticle Catalysis Pd-on-Au/CeO2 catalyst for oxidative cyclization of chalcones.Avoids stoichiometric toxic reagents, uses air as the oxidant, high atom economy. shokubai.org
Parallel Synthesis with Scavengers Use of excess reagents to drive reactions to completion, followed by selective removal with a scavenger.Eliminates the need for chromatographic purification, reducing solvent waste and time. mdpi.com

These evolving synthetic strategies represent a paradigm shift towards more responsible and efficient production of this compound, which is essential for its potential large-scale applications.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation of this compound, future research will increasingly rely on advanced techniques to probe its dynamic behavior. medscireview.netresearchgate.net

Aurones are known to undergo (Z)/(E) photoisomerization, a dynamic process that is key to their photophysical properties and potential applications in areas like molecular switches and photoprotectants. researchgate.net Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for studying these rapid isomerization dynamics on the picosecond timescale. researchgate.net These methods can provide detailed insights into the excited-state relaxation pathways and the mechanism of isomerization, which are crucial for designing aurones with specific photophysical responses. researchgate.net

Dynamic NMR (DNMR) spectroscopy is another advanced technique that can be employed to study the kinetics of conformational changes and restricted rotation within the molecule, such as rotation around the exocyclic double bond. libretexts.org By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes. libretexts.org

The combination of these advanced spectroscopic methods with computational calculations allows for a comprehensive understanding of the molecule's behavior. For example, experimental UV-visible absorption and fluorescence spectroscopy data can be correlated with Density Functional Theory (DFT) calculations to gain deep insights into the electronic structure, energy levels, and electronic transitions of the aurone (B1235358) compounds. nih.gov This synergy is vital for predicting and tuning their optical properties for applications like fluorescent probes. nih.govnih.gov

TechniqueInformation GainedRelevance to this compound
Ultrafast Spectroscopy Excited-state dynamics, photoisomerization pathways.Understanding the mechanism of (Z)/(E) isomerization, crucial for photoprotection and molecular switch applications. researchgate.net
Dynamic NMR (DNMR) Kinetics of conformational changes, rotational barriers.Quantifying the energy barriers and rates of isomerization and other dynamic processes. libretexts.org
Combined Spectroscopy & DFT Correlation of experimental spectra with theoretical electronic structure.Predicting and tuning photophysical properties like absorption and fluorescence for specific applications. nih.gov

Deeper Understanding of Structure-Reactivity Relationships

A significant area of future research is the detailed exploration of the structure-reactivity relationships of this compound. This involves systematically modifying the molecular structure and correlating these changes with chemical reactivity and biological activity. Such studies are fundamental for the rational design of new derivatives with enhanced properties.

Future research will involve creating larger and more diverse libraries of this compound derivatives and subjecting them to rigorous QSAR analysis. This will enable the development of predictive models that can guide the synthesis of new compounds with optimized activity. For instance, structure-activity relationship studies have been conducted on benzofuran-3(2H)-one derivatives for their potential as therapeutics for inflammatory bowel disease, demonstrating how specific structural modifications can impact their inhibitory effects on biological pathways. nih.gov

The table below summarizes key findings from a QSAR study on the cytotoxicity of aurones against human oral squamous cell carcinoma cell lines. iiarjournals.org

Molecular DescriptorCorrelation with Cytotoxicity (r²)Type of Information
E1u 0.791Topological Shape
RDF010s 0.722Molecular Shape
CATS3D_04_DL 0.694Lipophilicity
Mor05i 0.690Ionization Potential
vsurf_HB4 0.690Hydrogen Bond Donor Capacity

These relationships provide a quantitative basis for understanding how the structure of aurones influences their reactivity in a biological context, paving the way for the design of more potent and selective therapeutic agents. iiarjournals.orgnih.gov

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is becoming an indispensable paradigm in modern chemical research. rsc.org For this compound, this integrated approach is crucial for accelerating the discovery and optimization of new derivatives and applications.

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, provide invaluable insights that can guide experimental work. nih.govnih.gov For example, DFT calculations can predict the geometric parameters, electronic structure, and spectroscopic properties of novel aurone derivatives before they are synthesized. nih.gov This allows researchers to prioritize synthetic targets that are most likely to have the desired properties. A recent study demonstrated the power of this approach by comparing experimentally obtained IR, UV, and NMR spectra of aurones with DFT-simulated results, leading to a deeper understanding of their electronic transitions and functional groups. nih.gov

Molecular docking is another powerful computational tool that predicts how a molecule like this compound might bind to a biological target, such as an enzyme's active site. mdpi.com This information is critical for understanding the mechanism of action and for designing more potent inhibitors. For instance, in the development of aurones as alkaline phosphatase inhibitors, molecular dynamics simulations were used to evaluate the stability of the protein-ligand complex and binding affinity, showing excellent correlation with experimental results. nih.gov This synergy allows for a cycle of prediction, synthesis, and testing that is far more efficient than relying on experimental work alone. nih.gov

MethodologyContributionExample Application for this compound
Experimental Synthesis & Testing Provides tangible compounds and measures their real-world properties and activities.Synthesizing novel aurone derivatives and testing their in vitro inhibitory activity against a specific enzyme. nih.gov
DFT Calculations Predicts molecular structure, stability, and spectroscopic properties.Simulating the NMR and UV-Vis spectra of a proposed derivative to compare with experimental data. nih.gov
Molecular Docking & Dynamics Predicts binding modes and affinities to biological targets.Identifying key amino acid interactions in an enzyme active site to guide the design of more potent inhibitors. mdpi.comnih.gov

This integrated approach, where computational predictions are validated by experimental data and experimental results inform further computational modeling, represents a powerful future direction for research on this compound.

Exploration of Novel Applications in Interdisciplinary Fields

While much of the current research on this compound focuses on its medicinal applications, such as anticancer and anti-inflammatory activities, significant opportunities exist for its use in a variety of interdisciplinary fields. researchgate.netmdpi.comresearchgate.net

One of the most promising emerging applications is in the development of fluorescent probes. The aurone scaffold possesses a chromophore that absorbs light in the UV-visible region, and some derivatives exhibit fluorescence. nih.gov The sensitivity of their absorption and emission spectra to the local environment (solvent polarity) makes them attractive candidates for use as probes to study biological systems, such as monitoring interactions with biomacromolecules. nih.govresearchgate.net

The unique photochemical properties of aurones, particularly their ability to undergo reversible (Z)/(E) isomerization, also open up possibilities in materials science. This photochromic behavior could potentially be harnessed for applications in optical data storage, molecular switches, and smart materials. While much of this work is currently focused on related compounds like azaaurones, the principles are directly applicable to the this compound scaffold. mdpi.com

Furthermore, the biological activities of flavonoids are being explored in areas beyond medicine. For example, related flavonoid structures have been investigated for their antifouling properties, which are relevant to the marine industry. researchgate.net The potential for this compound and its derivatives to act as eco-friendly antifouling agents is an unexplored but potentially impactful area of research. The structural similarity to chalcones, which have shown diverse biological activities, suggests that aurones may also be effective in agricultural applications, for instance, as photoprotectants. ijpab.comresearchgate.net

Interdisciplinary FieldPotential ApplicationUnderlying Property
Biophotonics/Sensing Fluorescent probes for biomacromolecules.Environment-sensitive absorption and emission spectra. nih.gov
Materials Science Molecular switches, optical data storage.Reversible (Z)/(E) photoisomerization. researchgate.netmdpi.com
Marine Biotechnology Eco-friendly antifouling coatings.Broad-spectrum biological activity. researchgate.net
Agricultural Science Novel photoprotectants for crops.Strong UV absorption and photostability. researchgate.net

The exploration of these novel applications will require collaboration between chemists, biologists, materials scientists, and engineers, highlighting the interdisciplinary future of research into this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.